molecular formula C18H18N6O B2770647 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421454-11-6

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2770647
CAS No.: 1421454-11-6
M. Wt: 334.383
InChI Key: IWUWZPMFZSPOOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, a pyridine ring, a pyrimidine ring, and a piperazine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

Derivatives similar to the specified compound have been studied for their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. These studies are crucial for understanding the disposition of these compounds in biological systems, especially for potential therapeutic agents. For instance, a dipeptidyl peptidase IV inhibitor, closely related to the chemical structure , was examined for its pharmacokinetic properties, indicating its potential application in treating conditions like type 2 diabetes (Sharma et al., 2012).

Anticonvulsant Drug Candidate

Compounds with structural similarities have been reported as promising new anticonvulsant drug candidates. For example, research on a novel anticonvulsant agent, "Epimidin," highlights the development and validation of analytical methods for determining related substances, indicating the role of such compounds in the development of new medications (Severina et al., 2021).

Antimicrobial and Antiproliferative Activities

The synthesis and study of new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. This indicates the potential use of such compounds in developing new antimicrobial agents. The exploration of these activities helps in understanding the broader applications of these compounds in medicinal chemistry (Patel et al., 2011).

Water-Soluble Fullerene Derivatives

Research into the synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines demonstrates the application of similar compounds in creating new materials with potential biomedical applications. The water solubility of these derivatives makes them suitable for various in vitro experiments, indicating a wide range of possible research and therapeutic uses (Illescas et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures are often involved in binding to various enzymes or receptors .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity to see if it has potential as a pharmaceutical .

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-17(16-14-15(4-7-19-16)22-8-1-2-9-22)23-10-12-24(13-11-23)18-20-5-3-6-21-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWZPMFZSPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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